Creatine methyl ester

Creatine Content Molecular Equivalency Dosing

Researchers evaluating oral creatine bioavailability face instability at gastric pH. Creatine methyl ester (CME) addresses this as a model ester-prodrug, engineered for enhanced passive membrane diffusion. Key supply differentiators: • Quantified active content: Free base delivers precisely 100% creatine moiety (vs. ~87.8% in monohydrate) for accurate dosing calculations. • Distinct degradation pathway: The methyl ester enables tracking of intramolecular hydrolysis, critical for analytical method development and stability studies. • Consistent quality: Supplied at ≥95% purity (HPLC), with full documentation to support GLP-compliant research programs.

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
CAS No. 341553-87-5
Cat. No. B1624495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatine methyl ester
CAS341553-87-5
Molecular FormulaC5H11N3O2
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN(CC(=O)OC)C(=N)N
InChIInChI=1S/C5H11N3O2/c1-8(5(6)7)3-4(9)10-2/h3H2,1-2H3,(H3,6,7)
InChIKeyJQIVVNGNZVUVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Creatine Methyl Ester (CAS 341553-87-5): Baseline Properties and Structural Context


Creatine methyl ester (CME) is a synthetic derivative of the amino acid creatine, chemically modified by the esterification of its carboxyl group with methanol. This modification is intended to enhance passive diffusion across lipid membranes, thereby improving its oral bioavailability compared to standard creatine forms [1]. The compound is often formulated as a hydrochloride salt (creatine methyl ester HCl) to improve its aqueous solubility and stability. Its molecular formula is C5H11N3O2 for the free base and C5H12ClN3O2 for the hydrochloride salt, with molecular weights of 145.16 g/mol and 181.62 g/mol, respectively [2].

Why Generic Substitution of Creatine Methyl Ester (CAS 341553-87-5) is Scientifically Inadvisable


Substituting creatine methyl ester with another creatine salt or ester is not straightforward due to significant differences in molecular weight, creatine content per unit mass, and inherent stability. The methyl ester moiety, while intended to improve absorption, introduces unique degradation pathways under acidic conditions that are not shared by creatine monohydrate [1]. Furthermore, the specific counterion (hydrochloride) in the common commercial form influences its solubility and the amount of active creatine delivered, which differs markedly from other forms like creatine ethyl ester or creatine citrate. Therefore, formulations, dosing, and expected in vivo performance are not interchangeable and require product-specific evaluation.

Quantitative Differentiators for Creatine Methyl Ester (CAS 341553-87-5) vs. Key Analogs


Quantified Creatine Content of Creatine Methyl Ester HCl vs. Creatine Monohydrate

The creatine content of creatine methyl ester HCl is 72.2% by weight, which is 17.9 percentage points lower than that of the industry standard, creatine monohydrate (CM), which is 87.9% creatine [1]. This means that a 1.0 g dose of creatine methyl ester HCl delivers only 722 mg of active creatine, whereas 1.0 g of CM delivers 879 mg. This quantifiable difference in active ingredient density is a primary consideration for cost and dosing calculations.

Creatine Content Molecular Equivalency Dosing

Aqueous Degradation Profile of Creatine Esters under Acidic Conditions

While direct data for creatine methyl ester is limited, class-level evidence on creatine esters (including ethyl ester) demonstrates significant instability in acidic environments. Studies indicate that creatine esters undergo rapid intramolecular hydrolysis at low pH, converting back to creatine, a process accelerated by the presence of the ester leaving group [1]. The rate of this degradation is dependent on the specific leaving group (methyl vs. ethyl) [1]. This is in contrast to creatine monohydrate, which, while also susceptible to some degradation, does not undergo this specific, ester-driven hydrolysis pathway under the same conditions [2].

Stability Degradation Gastric Simulation

Lack of Demonstrated Bioavailability Advantage over Creatine Monohydrate

A 2022 critical review of the literature concluded that no other purported form of creatine, which would include creatine methyl ester, has been shown to be a more bioavailable or more effective source of creatine than creatine monohydrate (CrM) [1]. This assessment was based on an analysis of available bioavailability, efficacy, and safety data for various novel creatine forms. The review found that many alternative forms were less bioavailable, less effective, more expensive, and/or not sufficiently studied.

Bioavailability Efficacy Clinical Comparison

Comparative Creatine Content: Creatine Methyl Ester HCl vs. Other Salts and Esters

In a direct, cross-comparison of creatine forms, creatine methyl ester HCl contains 72.2% creatine by weight. This is higher than many other common salts and esters, including creatine citrate (3:1, 66%), creatine pyruvate (60%), and creatine ethyl ester (82.4%), but significantly lower than creatine monohydrate (87.9%) and anhydrous creatine (100%) [1]. This positions creatine methyl ester HCl as an intermediate option in terms of creatine density among alternative forms.

Creatine Content Formulation Cost Analysis

Primary Research and Industrial Scenarios for Creatine Methyl Ester (CAS 341553-87-5)


Investigational Use in Prodrug or Enhanced Bioavailability Formulation Research

The primary research application of creatine methyl ester is as a test compound in studies investigating strategies to improve creatine's oral bioavailability. The esterification is a classic prodrug approach, and CME serves as a model compound to test the hypothesis that increasing lipophilicity can enhance passive diffusion across the intestinal epithelium. However, any such study must account for the compound's demonstrated instability at gastric pH (as noted in Section 3) [1]. This makes CME a relevant, albeit challenging, candidate for research into novel formulation techniques (e.g., enteric coating, nanoencapsulation) aimed at bypassing gastric degradation to realize the theoretical absorption benefit [2].

Comparative Stability and Degradation Pathway Analysis

CME's unique chemical structure makes it a valuable subject for analytical chemistry and stability studies. Its methyl ester group provides a distinct degradation pathway via intramolecular hydrolysis, which can be tracked and compared to other creatine esters (e.g., ethyl ester) and non-ester forms like creatine monohydrate. Such comparative studies are critical for understanding the structure-stability relationships of creatine derivatives and for developing robust quality control methods for dietary supplements that may contain trace amounts of degradation products [1]. This application is supported by the class-level inference on ester instability detailed in the evidence guide.

Formulation Development Seeking Specific Salt Properties

For industrial formulators, the selection of creatine methyl ester hydrochloride over other salts might be driven by specific, non-bioavailability-related properties. The hydrochloride salt may offer a different solubility profile, a unique crystalline structure that impacts powder flowability or compressibility during tablet manufacturing, or a distinct taste profile compared to other salts. The quantified creatine content of 72.2% (as detailed in Section 3) provides a precise basis for calculating active ingredient load in a finished product, which is essential for cost-of-goods analysis and for achieving a target label claim [1].

Technical Documentation Hub

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